molecular formula C8H13ClN4O2 B3380399 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1909326-32-4

1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B3380399
CAS No.: 1909326-32-4
M. Wt: 232.67
InChI Key: AVYOAYJXXXRVQX-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a synthetic organic compound that features a piperidine ring, a triazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the piperidine moiety. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This is typically followed by the coupling of the triazole with a piperidine derivative under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cycloaddition step and continuous flow systems for the coupling reactions. Purification is often achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can be compared with other compounds that feature similar structural motifs:

    1-(Piperidin-3-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its solubility and biological activity.

    1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Contains an amide group instead of a carboxylic acid, potentially altering its reactivity and pharmacokinetic properties.

    1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: The free acid form, which may have different solubility and stability characteristics compared to the hydrochloride salt.

The unique combination of the piperidine and triazole rings, along with the carboxylic acid group, makes this compound a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-piperidin-3-yltriazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c13-8(14)7-5-12(11-10-7)6-2-1-3-9-4-6;/h5-6,9H,1-4H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYOAYJXXXRVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=C(N=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
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1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 3
1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 4
1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 5
1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 6
1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

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